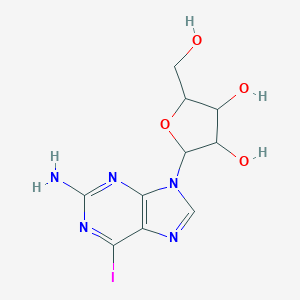
2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of iodine in its structure makes it particularly interesting for various biochemical applications, including imaging and radiolabeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps:
Starting Material: The synthesis often begins with a purine derivative.
Iodination: Introduction of the iodine atom at the 6-position of the purine ring is achieved using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Glycosylation: The iodinated purine is then coupled with a protected sugar moiety under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) under reflux conditions.
Major Products
Oxidation: Formation of 2-(2-Amino-6-iodopurin-9-yl)-5-formyl-oxolane-3,4-diol.
Reduction: Formation of 2-(2-Amino-6-hydroxy-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol.
Substitution: Formation of 2-(2-Amino-6-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol.
Scientific Research Applications
2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The compound exerts its effects primarily through incorporation into nucleic acids. Once incorporated, it can interfere with nucleic acid synthesis and function, leading to inhibition of viral replication or cancer cell proliferation. The iodine atom also allows for radiolabeling, enabling imaging of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(2-Amino-6-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(2-Amino-6-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
The presence of the iodine atom in 2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher atomic number provide distinct chemical and physical properties, such as enhanced radiolabeling capabilities, which are valuable in imaging and diagnostic applications.
Properties
IUPAC Name |
2-(2-amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGPOOOYFDJCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927255 |
Source


|
| Record name | 6-Iodo-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-32-7 |
Source


|
| Record name | NSC66383 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Iodo-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
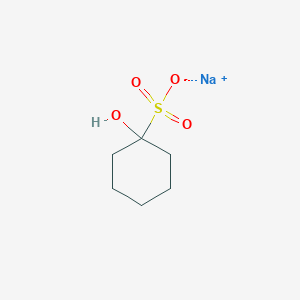



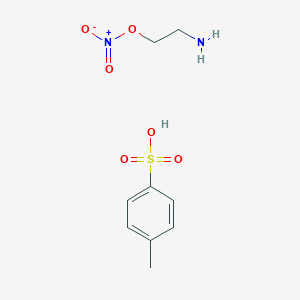
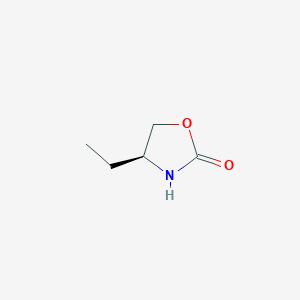
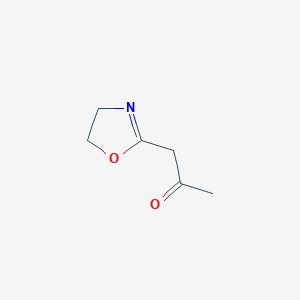
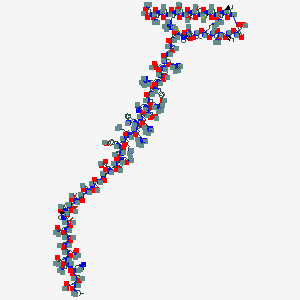
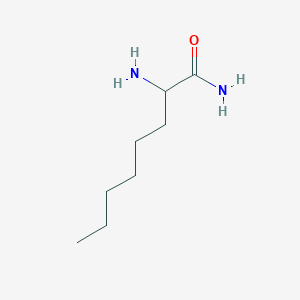
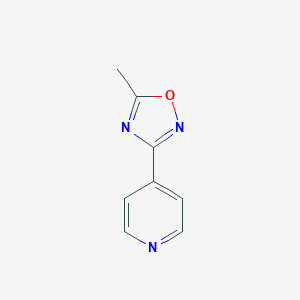
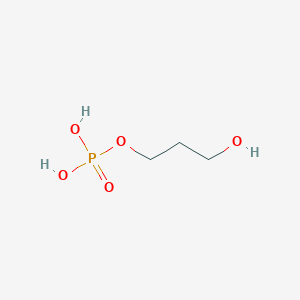
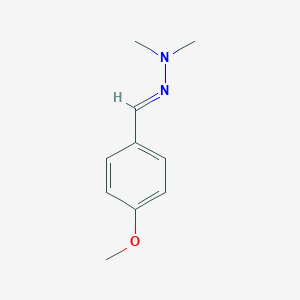
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
